Oral Bioavailability: Silipide vs. Unconjugated Silybin — Plasma Detectability in Rats
Following a single oral dose of 200 mg/kg (expressed as silybin equivalents) in rats, Silipide (IdB 1016) produced mean peak plasma concentrations of 8.17 μg/mL for unconjugated silybin and 74.23 μg/mL for total silybin. In direct comparison, administration of an equivalent dose of unconjugated silybin yielded plasma levels of both unconjugated and total compound that remained below the analytical detection limit [1]. This constitutes a qualitative difference in systemic exposure: Silipide delivers quantifiable plasma silybin whereas unconjugated silybin does not achieve detectable levels at the same dose [2].
| Evidence Dimension | Plasma concentration (mean peak, unconjugated / total silybin) |
|---|---|
| Target Compound Data | 8.17 μg/mL (unconjugated); 74.23 μg/mL (total) |
| Comparator Or Baseline | Unconjugated silybin: below analytical detection limit for both unconjugated and total |
| Quantified Difference | Qualitative difference: detectable vs. undetectable; >8.17-fold increase in unconjugated Cmax (minimum estimate) |
| Conditions | Rats; single oral dose 200 mg/kg as silybin equivalents |
Why This Matters
For preclinical pharmacology studies, Silipide is required to achieve any measurable systemic exposure to silybin, whereas unconjugated silybin fails to reach detectable plasma levels at the same dose.
- [1] Morazzoni P, Magistretti MJ, Giachetti C, Zanolo G. Comparative bioavailability of Silipide, a new flavanolignan complex, in rats. Eur J Drug Metab Pharmacokinet. 1992 Jan-Mar;17(1):39-44. doi: 10.1007/BF03189986. PMID: 1499596. View Source
- [2] Morazzoni P, Montalbetti A, Malandrino S, Pifferi G. Comparative pharmacokinetics of silipide and silymarin in rats. Eur J Drug Metab Pharmacokinet. 1993 Jul-Sep;18(3):289-97. doi: 10.1007/BF03188811. PMID: 8149949. View Source
